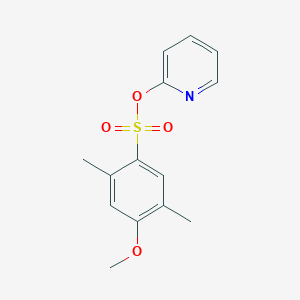

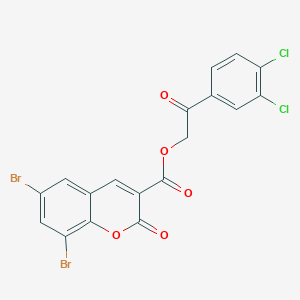

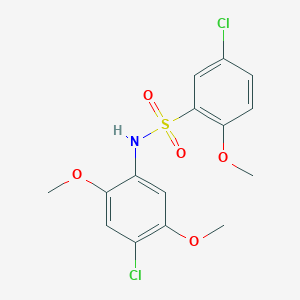

![molecular formula C15H14ClNO2S B288845 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)

1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline, also known as PD98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). MEK is a crucial component of the MAPK signaling pathway, which plays a key role in regulating various cellular processes such as cell growth, differentiation, and survival. PD98059 has been shown to effectively block the activation of MEK and downstream MAPKs, making it a valuable tool for investigating the function of this pathway in various physiological and pathological conditions.

Mechanism of Action

1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline works by selectively inhibiting the activation of MEK, which is a crucial component of the MAPK pathway. MEK is responsible for phosphorylating and activating downstream MAPKs such as ERK1/2, which in turn regulate various cellular processes. By blocking the activation of MEK, 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline effectively prevents the activation of downstream MAPKs, leading to a disruption of the MAPK signaling pathway and the cellular processes it regulates.

Biochemical and Physiological Effects:

1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been shown to have various biochemical and physiological effects depending on the cell type and context in which it is used. In cancer cells, 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been shown to inhibit cell growth and induce apoptosis (programmed cell death), potentially making it a useful anti-cancer agent. In neurons, 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been shown to regulate synaptic plasticity and contribute to the development of long-term potentiation (LTP), a process that is critical for learning and memory. 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has also been implicated in the pathogenesis of neurodegenerative diseases, where it may contribute to the accumulation of toxic protein aggregates and the loss of neuronal function.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has several advantages for use in laboratory experiments. It is a highly selective inhibitor of MEK, which allows for specific targeting of the MAPK pathway without affecting other signaling pathways. 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline is also relatively stable and easy to use, making it a convenient tool for investigating the role of the MAPK pathway in various cellular processes and diseases. However, there are also some limitations to the use of 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline. For example, it has been shown to have off-target effects on other signaling pathways in certain cell types, which may complicate the interpretation of experimental results. Additionally, the high selectivity of 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline means that it may not be effective in all cell types or contexts, and alternative inhibitors of the MAPK pathway may be required for certain experiments.

Future Directions

There are several potential future directions for research involving 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline. One area of interest is the development of more potent and selective inhibitors of MEK and the MAPK pathway, which may have greater therapeutic potential for diseases such as cancer and neurodegeneration. Another area of interest is the investigation of the role of the MAPK pathway in other cellular processes and diseases, such as inflammation and immune function. Additionally, the use of 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline in combination with other inhibitors or drugs may provide new insights into the complex signaling networks that regulate cellular processes and diseases.

Synthesis Methods

1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylindole in the presence of a base, followed by a series of purification and isolation steps. The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been well-documented in the literature, and various modifications to the original procedure have been reported to improve the yield and purity of the final product.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been extensively used in scientific research to investigate the role of the MAPK pathway in various cellular processes and diseases. For example, 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has been shown to inhibit the growth and proliferation of cancer cells by blocking the MAPK pathway, making it a potential anti-cancer agent. 1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline has also been used to study the role of the MAPK pathway in neuronal development and synaptic plasticity, as well as in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name |

1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline |

|---|---|

Molecular Formula |

C15H14ClNO2S |

Molecular Weight |

307.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2-methyl-2,3-dihydroindole |

InChI |

InChI=1S/C15H14ClNO2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10H2,1H3 |

InChI Key |

NSDWNVMESZFLHB-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

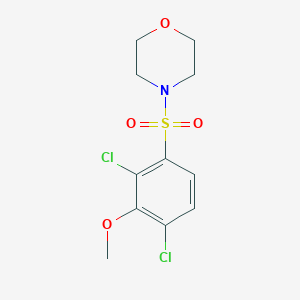

![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)

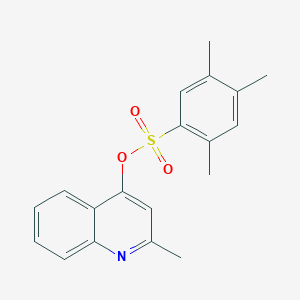

![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)

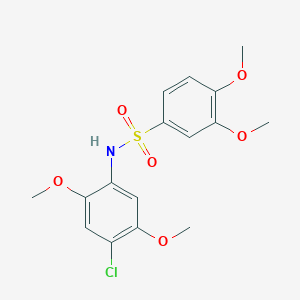

![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)

![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)

![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)